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molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Cat. No. B147302
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
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Patent
US04255425

Procedure details

A solution of 4-hydroxymethyl-5-methylimidazole hydrochloride (30 g) and cysteamine hydrochloride (23 g) in acetic acid (200 ml) was heated under reflux for 10 hours. Following cooling to 15°-20° C., the solid which crystallised was collected and washed with isopropyl alcohol to give 2[(5-methylimidazol-4-yl)methyl]thioethylamine dihydrochloride (45.5 g), m.p. 189°-192° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH2:3][C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH3:9].Cl.[NH2:11][CH2:12][CH2:13][SH:14]>C(O)(=O)C>[ClH:1].[ClH:1].[CH3:9][C:8]1[NH:7][CH:6]=[N:5][C:4]=1[CH2:3][S:14][CH2:13][CH2:12][NH2:11] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
Cl.OCC=1N=CNC1C
Name
Quantity
23 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling to 15°-20° C.
CUSTOM
Type
CUSTOM
Details
the solid which crystallised
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CC1=C(N=CN1)CSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g
YIELD: CALCULATEDPERCENTYIELD 184.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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